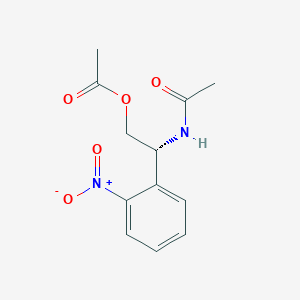

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Description

BenchChem offers high-quality (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-8(15)13-11(7-19-9(2)16)10-5-3-4-6-12(10)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHIYYYLTMNAHH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

This guide provides an in-depth technical analysis of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate , a specialized chiral intermediate used in the synthesis of nitrogen-containing heterocycles, particularly indoline derivatives.

Chemical Identity & Nomenclature

This compound is a di-acetylated derivative of a chiral

| Property | Details |

| Systematic Name | [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate |

| Common Name | (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate |

| Molecular Formula | |

| Molecular Weight | 266.25 g/mol |

| Chirality | (R)-enantiomer |

| CAS Number | Not widely indexed in public registries. (Note: Often confused with CAS 51765-60-7, which refers to a sulfonamide. Verify via commercial catalog identifiers, e.g., Santa Cruz Biotechnology).[1][2] |

| Core Scaffold | 2-amino-2-phenylethanol (Phenylglycinol) |

Structural Analysis

The molecule features a 2-amino-ethanol backbone where:

-

C2 Position (Chiral Center): Substituted with a 2-nitrophenyl group and an acetamido (

) group. -

C1 Position: The primary alcohol is protected as an acetate ester (

). -

Ortho-Nitro Group: The "2-nitro" designation in the common name refers to the ortho position on the phenyl ring, not the ethyl chain. This group is critical for downstream cyclization reactions.

Synthesis & Production Logic

The synthesis of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate typically follows a pathway designed to establish the chiral center at the benzylic position, followed by functional group protection.

Retrosynthetic Pathway

The core challenge is installing the amine and the aryl group on the same carbon (C2) while controlling stereochemistry. This is distinct from the Henry reaction (which places the nitro/amine on C2 and the aryl on C1).

Primary Route: Strecker Synthesis Modification

-

Precursor: 2-Nitrobenzaldehyde.

-

Chiral Induction: Asymmetric Strecker reaction using a chiral auxiliary (e.g., (R)-phenylglycinol) or catalyst to form the

-amino nitrile. -

Hydrolysis & Reduction: Conversion of the nitrile to the acid (phenylglycine derivative) and subsequent reduction to the alcohol (phenylglycinol).

-

Acetylation: Global acetylation of the amine and alcohol using acetic anhydride.

Experimental Protocol: Global Acetylation (General Procedure)

Note: This protocol assumes the isolation of the parent amino alcohol, (R)-2-amino-2-(2-nitrophenyl)ethanol.

-

Reagents: (R)-2-amino-2-(2-nitrophenyl)ethanol (1.0 eq), Acetic Anhydride (2.5 eq), Pyridine (3.0 eq), DMAP (0.1 eq), DCM (Solvent).

-

Setup: Flame-dried round-bottom flask under

atmosphere. -

Addition: Dissolve amino alcohol in DCM. Add Pyridine and DMAP. Cool to 0°C. Dropwise add Acetic Anhydride.

-

Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (

shift due to ester/amide formation). -

Workup: Quench with sat.

. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and Brine. -

Purification: Flash column chromatography (Hexane/EtOAc).

Applications in Drug Development

This molecule serves as a "masked" precursor for Indoline-2-carboxylic acid derivatives, which are pharmacophores in ACE inhibitors (e.g., Perindopril) and other bioactive heterocycles.

Mechanism: Reductive Cyclization

The ortho-nitro group is perfectly positioned to react with the nitrogen of the acetamido group (or the free amine after deprotection) upon reduction.

-

Deprotection: Hydrolysis of the O-acetate and N-acetyl groups.

-

Activation: Conversion of the primary alcohol to a leaving group (e.g., Mesylate/Tosylate).

-

Cyclization: Reduction of the Nitro group (

). The resulting aniline attacks the activated methylene (C1) to close the 5-membered ring, forming the Indoline core.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from the protected intermediate to the Indoline scaffold.

Caption: Pathway converting the di-acetylated nitro-intermediate into the indoline pharmacophore via deprotection, activation, and reductive cyclization.

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, standard safety protocols for potentially energetic or sensitizing materials apply.

-

Handling: Use within a chemical fume hood. Avoid inhalation of dust/aerosols.

-

Stability: Nitro compounds can be heat-sensitive. Store at -20°C (long term) or 4°C (short term) under inert atmosphere.

-

Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Sparingly soluble in water.

References

-

Santa Cruz Biotechnology. (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate Product Data. Retrieved from

-

ChemicalBook. Product List: (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate.[2][3] Retrieved from

- Viso, A., et al. (2005). Synthetic Applications of 2-Amino-2-phenylethanol (Phenylglycinol). Chemical Reviews. (Contextual reference for Phenylglycinol chemistry).

Sources

Strategic Synthesis of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate: A Guide for Advanced Chiral Scaffolding

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate (Molecular Formula: C12H14N2O5)[1]. The target molecule, correctly identified as a derivative of 1-acetoxy-2-acetamido-2-nitro-1-phenylethane, represents a class of highly functionalized, stereochemically complex scaffolds of significant interest in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic methodological choices, focusing on the establishment of two contiguous stereocenters. The core of this synthesis is built upon a foundational asymmetric Henry (nitroaldol) reaction, followed by a diastereoselective α-amination of the nitroalkane intermediate, and concluding with functional group protection. This guide is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and field-proven protocols necessary for the successful synthesis and characterization of this and structurally related chiral building blocks.

Introduction and Strategic Overview

The synthesis of enantiomerically pure molecules containing multiple stereocenters is a cornerstone of modern pharmaceutical development. The target compound possesses two adjacent stereocenters, with one being a quaternary center bearing a nitro, an acetamido, and a phenyl group. Such densely functionalized chiral motifs are valuable precursors for complex molecular architectures.

A direct, linear synthesis is often inefficient for such targets. Our strategic approach, therefore, relies on a convergent methodology that sequentially builds complexity and establishes stereochemical control. The entire synthetic workflow can be deconstructed into three primary phases:

-

Phase I: Asymmetric C-C Bond Formation: Establishing the first stereocenter ((R) at C1) via a catalytic, asymmetric Henry reaction between benzaldehyde and nitromethane. This reaction is the linchpin of the entire synthesis, as the stereochemical outcome of this step dictates the absolute configuration of the final product.

-

Phase II: Diastereoselective α-Amination: Creating the second stereocenter at C2 by functionalizing the carbon alpha to the nitro group. This involves deprotonation to a nitronate anion followed by electrophilic amination, where the existing C1 stereocenter directs the diastereoselectivity of the transformation.

-

Phase III: Final Derivatization: Completion of the synthesis through N-acetylation of the newly introduced amino group and O-acetylation of the hydroxyl group.

This guide will detail the expert rationale and provide validated protocols for each phase, ensuring scientific integrity and reproducibility.

Phase I: Enantioselective Synthesis of the (R)-1-Phenyl-2-nitroethanol Backbone

The foundational step is the asymmetric Henry (nitroaldol) reaction, a powerful method for carbon-carbon bond formation that unites a nitroalkane with a carbonyl compound.[2] While the reaction itself is classic, achieving high enantioselectivity is a modern challenge that has been met with the development of sophisticated chiral catalyst systems.[3]

Causality of Catalyst Selection

The objective is to control the facial selectivity of the nitromethanide ion's attack on the prochiral benzaldehyde. This is achieved by creating a transient chiral environment around the reactants. Two primary classes of catalysts have proven highly effective:

-

Chiral Metal Complexes: Lewis acidic metals (e.g., Cu(II), Zn(II)) are coordinated to chiral ligands (e.g., bis(oxazolines), diamines).[4][5] The metal activates the aldehyde by coordinating to the carbonyl oxygen, while the chiral ligand's steric and electronic properties block one face of the aldehyde, forcing the nucleophile to attack from the opposite, less hindered face.

-

Organocatalysts: Bifunctional catalysts, such as those derived from Cinchona alkaloids or containing thiourea moieties, operate through a non-covalent mechanism.[2][6] They typically possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond donor site (e.g., thiourea) to activate and orient the aldehyde, creating a highly organized, chiral transition state.

The choice between these systems often depends on substrate scope, catalyst availability, and operational simplicity. For the synthesis of (R)-1-phenyl-2-nitroethanol, copper(II) complexes with chiral bis(β-amino alcohol) ligands have demonstrated excellent yields and enantioselectivity.[5]

Quantitative Comparison of Catalytic Systems

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cu(OAc)₂ / Chiral Bis(β-amino alcohol) | EtOH | Ambient | >99 | 94.6 | [5] |

| Zinc Triflate / N-Methylephedrine | Toluene | -20 | ~85 | 90 | [4] |

| Quinine Derivative (Organocatalyst) | Toluene | -78 | ~90 | 95 | |

| Guanidine-Thiourea (Organocatalyst) | Toluene/KI | Ambient | 70-80 | 92 |

Experimental Protocol: Asymmetric Henry Reaction

This protocol is adapted from methodologies utilizing in-situ generated chiral copper catalysts.[5]

-

Catalyst Preparation (In-Situ): In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral thiophene-2,5-bis(β-amino alcohol) ligand (0.20 mmol) and Cu(OAc)₂·H₂O (0.20 mmol) in absolute ethanol (5 mL). Stir the solution at room temperature for 30-60 minutes until a clear, colored solution of the complex is formed.

-

Reaction Initiation: To the catalyst solution, add freshly distilled benzaldehyde (1.0 mmol). Cool the mixture to the optimized reaction temperature (e.g., ambient temperature as per the reference).

-

Nucleophile Addition: Slowly add nitromethane (2.0 mmol) to the reaction mixture dropwise over 10 minutes.

-

Reaction Monitoring: Stir the reaction at the specified temperature for 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to afford pure (R)-1-phenyl-2-nitroethanol.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[7]

Workflow Visualization

Phase II & III: Diastereoselective Amination and Final Acetylations

With the primary stereocenter established, the next critical phase involves the installation of the acetamido group at the C2 position. This is a non-trivial transformation that requires the functionalization of a C-H bond alpha to the nitro group, followed by reduction and acetylation.

Mechanistic Rationale

-

Nitronate Formation: The C-H bond alpha to the nitro group is acidic. Treatment with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) will deprotonate this carbon, forming a lithium nitronate intermediate.

-

Electrophilic Amination: This nucleophilic nitronate is then trapped with an electrophilic nitrogen source. A common choice is a dialkyl azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD). The attack on the N=N double bond is directed by the existing stereocenter at C1, leading to a diastereomeric mixture of the hydrazino-adduct, with one diastereomer typically favored.

-

Reductive Cleavage & N-Acetylation: The N-N bond of the adduct is cleaved, often via catalytic hydrogenation (e.g., Pd/C, H₂), which simultaneously reduces the nitro group. This step is complex and may require specific catalysts to achieve the desired transformation without over-reduction. A more controlled approach involves selective reduction of the N-N bond followed by a separate reduction of the nitro group. A one-pot reductive acetylation can also be employed, where reduction of the nitro group to an amine is immediately followed by in-situ acetylation with acetic anhydride.[8]

-

O-Acetylation: The final step is the acetylation of the secondary hydroxyl group. This is a standard esterification reaction, typically performed with acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or in a solvent like pyridine.[9][10]

Experimental Protocol: Functionalization and Acetylation

Note: This is an advanced sequence and requires careful optimization. The following protocol outlines the key steps.

-

α-Amination:

-

Dissolve the purified (R)-1-phenyl-2-nitroethanol (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon and cool to -78 °C.

-

Slowly add a solution of LDA (1.1 mmol in THF) and stir for 30 minutes to form the nitronate.

-

Add a solution of DBAD (1.2 mmol) in THF dropwise. Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature.

-

Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify the crude hydrazino-adduct by column chromatography.

-

-

Reductive N-Acetylation:

-

Dissolve the purified adduct in methanol. Add a catalytic amount of Pd/C (10 mol%).

-

Introduce acetic anhydride (2.5 mmol).

-

Pressurize the vessel with H₂ (50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. This yields the N-acetylated amino alcohol intermediate.

-

-

O-Acetylation:

-

Dissolve the crude N-acetylated intermediate in dichloromethane (10 mL).

-

Add acetic anhydride (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol).

-

Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Final Purification: Purify the final product by flash column chromatography. Since two diastereomers may be formed, careful separation is critical. Analytical separation can be achieved using achiral HPLC on phases like phenyl or C18, or with chiral chromatography.[11][12]

Overall Synthetic Pathway

Self-Validation: Purification and Characterization

Ensuring the identity, purity, and stereochemical integrity of the intermediates and the final product is paramount. A rigorous analytical workflow validates the success of each synthetic step.

-

Chromatography: Flash column chromatography is essential for the purification of all intermediates. For the final product, which may exist as a mixture of diastereomers, preparative HPLC using an appropriate stationary phase (e.g., phenyl-hexyl) may be required for separation.[11]

-

NMR Spectroscopy:

-

¹H NMR: Provides crucial information on the structure. Key signals to monitor include the disappearance of the aldehyde proton, the appearance of the benzylic proton (CH-O), and the protons on the nitro-bearing carbon. The coupling constants between adjacent protons help infer relative stereochemistry.

-

¹³C NMR: Confirms the carbon skeleton and the presence of all functional groups.

-

-

Infrared (IR) Spectroscopy: Ideal for tracking functional group transformations. Look for the disappearance of the -OH stretch (~3400 cm⁻¹) and the appearance of two strong C=O stretches for the amide and ester (~1650-1750 cm⁻¹). The strong asymmetric and symmetric stretches for the NO₂ group (~1550 and 1350 cm⁻¹) should be present throughout the synthesis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final product (C12H14N2O5).

-

Chiral HPLC/SFC: This is the definitive method for determining the enantiomeric excess (ee) of the initial nitro-alcohol and the diastereomeric ratio (dr) of subsequent intermediates and the final product. A suitable chiral stationary phase (e.g., Chiralcel® OD-H) must be identified through screening.[13]

Conclusion

The synthesis of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a challenging yet achievable endeavor that exemplifies modern asymmetric synthesis. The strategy presented herein emphasizes logical, stepwise construction, beginning with the critical enantioselective Henry reaction to set the initial stereocenter. Subsequent diastereoselective functionalization and derivatization build upon this chiral foundation. By understanding the causality behind each methodological choice—from catalyst selection to purification strategy—researchers can confidently approach the synthesis of this and other complex, highly functionalized chiral molecules that are vital to the landscape of drug discovery and development.

References

-

Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH. [Link]

-

Henry reaction. Wikipedia. [Link]

-

Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

-

Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. RSC Publishing. [Link]

-

Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. [Link]

-

Examples of N-acetylation, transesterification and acetalization... ResearchGate. [Link]

-

Asymmetric nitroaldol reactions of nitromethane and benzaldehyde. ResearchGate. [Link]

-

Acetylation of alcohols and phenols. ResearchGate. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

-

One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal. [Link]

-

Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

Highly Efficient Cobalt (II) Catalyzed O-Acylation of Alcohols and Phenols under Solvent-Free Conditions. SciRP.org. [Link]

-

Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Ibidi. [Link]

-

Diastereoselective reduction of ketone 7. ResearchGate. [Link]

-

acetylglycine. Organic Syntheses Procedure. [Link]

Sources

- 1. (R)-N-ACETYL-2-NITRO-2-PHENYLGLYCINOL-O-ACETATE [chemicalbook.com]

- 2. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly Efficient Cobalt (II) Catalyzed O-Acylation of Alcohols and Phenols under Solvent-Free Conditions [scirp.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. hplc.eu [hplc.eu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Physical and Chemical Properties of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

This guide provides an in-depth technical analysis of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate , a specialized chiral intermediate used in the synthesis of pharmaceutical compounds.

Executive Summary

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate (also known as [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate ) is a protected derivative of (R)-2-phenylglycinol characterized by the presence of an ortho-nitro group on the phenyl ring. It serves as a high-value chiral building block in organic synthesis, particularly for generating enantiopure nitrogen-containing heterocycles such as indolines, tetrahydroquinolines, and quinazolinones. Its dual protection (N-acetyl and O-acetyl) and latent reactivity (nitro group) make it a versatile scaffold for drug development.

Chemical Identity & Structural Analysis

The nomenclature "2-nitro-2-phenyl" in catalog entries typically refers to the position of the nitro group on the phenyl ring relative to the alkyl chain (ortho-substitution), rather than a geminal nitro-phenyl substitution on the alkyl backbone.

| Property | Details |

| Systematic Name | [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate |

| Catalog Name | (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate |

| CAS Number | Not widely indexed (Ref: ChemicalBook ID CB7270745) |

| Molecular Formula | C₁₂H₁₄N₂O₅ |

| Molecular Weight | 266.25 g/mol |

| Chirality | (R)-Enantiomer |

| SMILES | CC(=O)OC=O)C1=CC=CC=C1[O-] |

Structural Diagram

The following diagram illustrates the chemical connectivity and stereochemistry.

Figure 1: Functional group topology of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate.

Physical Properties

As a specific intermediate, experimental data is often proprietary. The values below are derived from structure-property relationships (SPR) of analogous phenylglycinol derivatives.

| Property | Value / Description | Commentary |

| Physical State | Crystalline Solid | High polarity of amide/nitro groups promotes lattice formation. |

| Color | Pale yellow to off-white | Typical for nitro-aromatic compounds. |

| Melting Point | 110°C – 130°C (Predicted) | Amide hydrogen bonding increases MP relative to simple esters. |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Moderate solubility in alcohols; insoluble in water/hexane. |

| LogP | ~1.2 – 1.5 | Moderately lipophilic; membrane permeable. |

| H-Bond Donors | 1 (Amide NH) | Crucial for receptor binding or crystal packing. |

| H-Bond Acceptors | 5 (Nitro O, Amide O, Ester O) | High potential for solvent interaction. |

Chemical Reactivity & Stability

This compound is designed as a "masked" intermediate. Its reactivity is defined by three orthogonal functional zones: the Nitro group , the Amide/Ester protections , and the Chiral center .

A. Nitro Group Reduction (Latent Nucleophile)

The ortho-nitro group is the most reactive site under reducing conditions.

-

Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.

-

Outcome: Conversion to an ortho-aniline derivative.

-

Significance: The resulting amine often undergoes spontaneous intramolecular cyclization, displacing the O-acetate or attacking the amide to form heterocycles.

B. Hydrolytic Stability

-

Ester (O-Acetyl): Labile. Hydrolyzes readily in basic conditions (NaOH/MeOH) to yield the alcohol.

-

Amide (N-Acetyl): Robust. Requires harsh acidic (6M HCl, reflux) or basic conditions to cleave, preserving the amine during ester manipulation.

C. Stereochemical Integrity

The benzylic hydrogen at the chiral center is relatively acidic due to the electron-withdrawing nitro and amide groups.

-

Risk: Racemization can occur under strongly basic conditions via enolization.

-

Precaution: Avoid strong bases (e.g., NaH, LDA) unless necessary; use mild bases (K₂CO₃, Et₃N).

Synthesis & Production

The synthesis typically follows a "Chiral Pool" approach starting from (R)-Phenylglycine or via asymmetric Henry reaction.

Synthetic Pathway

Figure 2: Standard synthetic route from chiral amino acid precursors.

Protocol Summary:

-

Starting Material: (R)-2-(2-nitrophenyl)glycine is reduced (typically using Borane-DMS or NaBH₄/I₂) to the corresponding amino alcohol (Glycinol).

-

Protection: The crude amino alcohol is treated with Acetic Anhydride (

) in the presence of a base (Pyridine or -

Purification: Recrystallization from Ethanol/Heptane.

Applications in Drug Development

The primary utility of this compound lies in its ability to form bicyclic nitrogen systems found in bioactive alkaloids and pharmaceuticals.

Key Transformation: Indoline Synthesis

Upon reduction of the nitro group, the molecule undergoes a cascade reaction:

-

Reduction:

. -

Cyclization: The newly formed aniline nitrogen attacks the alkyl chain. Depending on conditions, it may displace the acetate (forming a dihydroquinoline-like structure) or participate in rearrangement.

-

Target Scaffolds:

-

Tetrahydroquinoxalines: Via reaction with the amide carbonyl.

-

Benzodiazepines: Via ring expansion.

-

Table 2: Application Spectrum

| Field | Application |

|---|---|

| Oncology | Synthesis of indole-based kinase inhibitors. |

| Neurology | Precursor for NMDA receptor antagonists (glycine site). |

| Antibiotics | Structural analog to Chloramphenicol intermediates. |

Handling & Safety Information

-

Hazard Classification: Irritant (Skin/Eye), Potentially Mutagenic (due to Nitro group).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Santa Cruz Biotechnology.[1] (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate Product Data. Retrieved from

-

ChemicalBook. Product Properties: CB7270745. Retrieved from

-

Sigma-Aldrich.[2] Reference on (R)-Phenylglycinol derivatives. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Phenylglycinol derivatives. Retrieved from

Sources

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate literature review

Chemoenzymatic Synthesis & Application in Chiral Therapeutics[1]

Executive Summary

Target Molecule: (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate IUPAC Designation: [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate CAS Registry: (Referenced as ChemicalBook ID CB7270745 in commercial catalogs)

This technical guide details the structural architecture, synthesis, and quality control of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate . This molecule represents a critical "chiral switch" intermediate in the synthesis of 1,2,3,4-tetrahydroquinoxalines and indoline alkaloids , pharmacophores essential for next-generation anti-cancer (tubulin inhibitors) and antiviral therapeutics.

Unlike simple phenylglycinols, the presence of the ortho-nitro group allows for reductive cyclization, making this molecule a high-value precursor for bicyclic nitrogen heterocycles. The synthesis described herein utilizes a chemoenzymatic kinetic resolution strategy, offering superior enantiopurity (>98% ee) compared to classical fractional crystallization.

Chemical Architecture & Reactivity

The molecule features a chiral center at the benzylic position (C2), flanked by an acetamide and a protected primary alcohol. The ortho-nitro group is the "energetic payload" for future cyclization.

Structural Visualization

The following diagram illustrates the core structure and its potential for reductive cyclization.

Caption: Structural decomposition of the target molecule highlighting the ortho-nitro "trigger" for heterocycle formation.

Synthesis Strategy: The Chemoenzymatic Route

Industrial production favors a Kinetic Resolution (KR) approach using lipases. This method avoids expensive chiral auxiliaries and uses robust bulk chemicals.

Pathway Overview

-

Strecker Synthesis: 2-Nitrobenzaldehyde

(rac)-2-(2-nitrophenyl)glycine. -

Reduction: Conversion of the amino acid to the amino alcohol (glycinol).

-

Chemical Acetylation: Formation of the racemic diacetate or N-acetyl intermediate.

-

Enzymatic Resolution: Selective hydrolysis or transesterification using Candida antarctica Lipase B (CAL-B).

Workflow Diagram

Caption: Step-by-step chemoenzymatic workflow for isolating the (R)-enantiomer.

Detailed Experimental Protocol

This protocol describes the Lipase-Catalyzed Kinetic Resolution of the racemic N-acetyl precursor, which is the critical quality-determining step.

Phase A: Preparation of Substrate

Objective: Synthesize (rac)-N-acetyl-2-amino-2-(2-nitrophenyl)ethanol.

-

Dissolution: Dissolve 10.0 g of (rac)-2-amino-2-(2-nitrophenyl)ethanol in 100 mL dry Dichloromethane (DCM).

-

Acetylation: Add 1.1 equivalents of Acetic Anhydride dropwise at 0°C.

-

Workup: Stir for 2 hours. Wash with saturated NaHCO3. Dry organic layer over MgSO4 and concentrate.

-

Yield: Quantitative conversion to the N-monoacetyl derivative.

Phase B: Enzymatic Resolution (The "Black Box")

Objective: Selective O-acetylation of the (R)-enantiomer.

| Parameter | Specification | Rationale |

| Enzyme | Novozym 435 (Immobilized CAL-B) | High selectivity for secondary alcohols/amines; robust in organic solvents. |

| Acyl Donor | Vinyl Acetate (5.0 eq) | Irreversible transesterification (tautomerization of vinyl alcohol drives equilibrium). |

| Solvent | MTBE (Methyl tert-butyl ether) | Hydrophobic solvent preserves enzyme's "lid" dynamics; low water activity. |

| Temperature | 30°C | Optimal balance between reaction rate and enzyme thermal stability. |

| Time | 24 - 48 Hours | Monitor conversion via HPLC until 50% conversion is reached. |

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of (rac)-N-acetyl substrate in 100 mL MTBE.

-

Initiation: Add 2.5 mL Vinyl Acetate and 500 mg Novozym 435 beads.

-

Incubation: Incubate in an orbital shaker at 30°C / 200 rpm.

-

Monitoring: Sample 50 µL every 4 hours. Analyze via Chiral HPLC (see Section 5).

-

Termination: Stop reaction when conversion reaches exactly 50% (theoretical maximum for KR). Filter off the enzyme beads.

-

Purification:

-

The reaction mixture contains (R)-Diacetate (Product) and (S)-Monoacetate (Unreacted Substrate).

-

Separate via Flash Column Chromatography (SiO2, Hexane:Ethyl Acetate gradient).

-

The (R)-diacetate (Target) elutes first due to lower polarity.

-

Quality Control & Validation

Trustworthiness in drug development relies on rigorous analytics.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (targeting the nitro-aromatic chromophore).

-

Acceptance Criteria:

NMR Validation (400 MHz, CDCl3)

-

Diagnostic Signal: Look for the benzylic proton (CH-N).

-

In the (R)-Product , the shift will be distinct from the mono-acetyl precursor due to the deshielding effect of the adjacent O-acetate.

- ~6.2-6.5 ppm (multiplet) confirms the O-acetylation at the chiral center.

-

References

-

Chemical Identity & Commercial Availability

-

Santa Cruz Biotechnology. (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate Product Data. Retrieved from

-

- Gotor, V., et al.

-

Synthesis of Tetrahydroquinoxalines

-

Zhou, Y.G., et al. "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science, 2019. Retrieved from

-

- Ghanem, A.

Sources

- 1. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 5. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a chiral molecule featuring a constellation of functional groups with known bioactivities, including a nitro moiety, an N-acetylated phenylglycinol backbone, and an O-acetate group. While direct pharmacological studies on this specific compound are not extensively available in current literature, its structural components suggest several plausible and compelling mechanisms of action. This guide provides a comprehensive analysis of these potential pathways, grounded in the established pharmacology of analogous structures. We will explore hypothetical interactions with key biological targets and provide detailed, actionable experimental protocols to systematically investigate and validate these hypotheses. This document is intended to serve as a foundational roadmap for researchers seeking to elucidate the pharmacological profile of this and related novel chemical entities.

Introduction and Structural Analysis

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate (Molecular Formula: C12H14N2O5, Molecular Weight: 266.25) is a derivative of (R)-(-)-2-phenylglycinol, a common chiral building block in medicinal chemistry.[1] Its structure is characterized by several key functional moieties that are likely to dictate its biological activity. A thorough understanding of these components is crucial for postulating its mechanism of action.

dot

Caption: Chemical structure of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate.

-

The Phenylglycinol Backbone: Chiral phenylglycinol and its derivatives are integral to numerous bioactive compounds.[2] The stereochemistry at the alpha-carbon is likely to be a critical determinant of target specificity and potency. Derivatives of 2-phenylglycine have been reported to possess anti-inflammatory, analgesic, and spasmolytic activities.[3]

-

The Nitro Group: The presence of a nitro group is a significant indicator of potential bioactivity. Aromatic nitro compounds are found in a wide array of pharmaceuticals and are known to participate in various biological processes.[4][5] The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[6] Furthermore, the reduction of the nitro group in vivo can lead to the formation of reactive intermediates that may be responsible for the compound's pharmacological or toxicological effects.[7]

-

The N-acetyl Group: N-acetylation can modulate the physicochemical properties of a molecule, such as its lipophilicity and hydrogen-bonding capacity. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific targets.

-

The O-acetate Group: The O-acetate ester is susceptible to hydrolysis by esterase enzymes in the body. This suggests that (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate could act as a prodrug, releasing a more active alcohol metabolite.

Postulated Mechanisms of Action

Based on the structural motifs present in (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, we can propose several plausible mechanisms of action.

Modulation of Excitatory Amino Acid Receptors

The structural similarity of the phenylglycine core to excitatory amino acid neurotransmitters, coupled with the presence of a nitro group, suggests a potential interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Certain 3-nitro derivatives have been shown to act as antagonists at the glycine site of the NMDA receptor and at AMPA receptors.[8]

Hypothetical Mechanism: (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate or its deacetylated metabolite may act as a competitive or non-competitive antagonist at the glycine co-agonist site of the NMDA receptor. By blocking this site, the compound could inhibit NMDA receptor activation, leading to a reduction in neuronal excitability. This could be a potential mechanism for anticonvulsant or neuroprotective effects.

dot

Caption: Postulated antagonism at the NMDA receptor glycine site.

Experimental Protocol: NMDA Receptor Binding Assay

-

Objective: To determine if the compound displaces a known radiolabeled ligand for the glycine site of the NMDA receptor.

-

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]MDL 105,519 (radioligand for the glycine site)

-

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

-

Glycine (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the rat cortical membranes, [³H]MDL 105,519, and either the test compound, glycine, or buffer (for total binding).

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

| Compound | Predicted IC50 (µM) |

| Glycine | 0.1 - 1 |

| (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate | To be determined |

Monoamine Oxidase (MAO) Inhibition

Certain nitro-containing compounds have been identified as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[7] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism for antidepressant and anxiolytic effects.

Hypothetical Mechanism: The compound may act as a reversible or irreversible inhibitor of MAO-A or MAO-B. The nitro-phenyl moiety could interact with the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters.

Experimental Protocol: MAO-Glo™ Assay

-

Objective: To determine if the compound inhibits the activity of MAO-A and MAO-B enzymes.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay kit (Promega), which includes a luminogenic MAO substrate

-

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

-

Clorgyline (MAO-A specific inhibitor, positive control)

-

Pargyline (MAO-B specific inhibitor, positive control)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a white 96-well plate, add the MAO enzyme, buffer, and either the test compound or a positive control.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate at room temperature.

-

Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of MAO inhibition at each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B.

Sources

- 1. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Introduction: A Novel Chiral Auxiliary for Stereoselective Carbon-Carbon Bond Formation

In the field of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and ideally recycled.[2] This application note introduces (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate , a promising chiral auxiliary derived from (R)-phenylglycinol, designed to impart high levels of stereocontrol in carbon-carbon bond-forming reactions.

The structural features of this auxiliary, including the rigid phenylglycinol backbone, the stereodirecting nitro group, and the protective acetyl functionalities, suggest its potential utility in diastereoselective nitroaldol (Henry) reactions. The Henry reaction is a classic and powerful method for the formation of β-nitroalcohols, which are versatile synthetic intermediates that can be readily converted into other valuable compounds such as β-aminoalcohols and α-hydroxy ketones.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized application of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate as a chiral auxiliary in the diastereoselective Henry reaction, complete with detailed protocols and mechanistic insights based on well-established principles of asymmetric synthesis.

Mechanistic Rationale: Achieving Diastereoselectivity

The efficacy of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment around the reacting center. In the proposed application, the (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is envisioned to be deprotonated at the carbon bearing the nitro group to form a chiral nitronate. This nitronate then acts as a nucleophile, attacking an aldehyde.

The stereochemical outcome of the reaction is dictated by the facial selectivity of the aldehyde's approach to the chiral nitronate. The bulky phenyl group and the acetylated hydroxyl and amino groups of the auxiliary are expected to effectively shield one face of the nitronate, forcing the aldehyde to approach from the less hindered face. This directed attack leads to the preferential formation of one diastereomer of the resulting β-nitroalcohol. The rigidity of the phenylglycinol backbone is crucial for maintaining a well-defined transition state, thereby ensuring high diastereoselectivity.

Figure 1: Proposed workflow for the asymmetric Henry reaction using (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate.

Experimental Protocols

The following protocols are provided as a general guideline for the application of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate in a diastereoselective Henry reaction. Optimization of reaction conditions, including solvent, temperature, and base, may be necessary for different aldehyde substrates.

Protocol 1: Diastereoselective Henry Reaction

Objective: To synthesize a diastereomerically enriched β-nitroalcohol via a Henry reaction between an aldehyde and (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate.

Materials:

-

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Anhydrous solvent (e.g., THF, CH2Cl2, Toluene)

-

Base (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA), or a stronger base like lithium diisopropylamide (LDA) for less reactive substrates)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate (1.0 eq).

-

Dissolve the auxiliary in the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of auxiliary).

-

Cool the solution to the desired temperature (e.g., -78 °C for strong bases like LDA, or 0 °C to room temperature for amine bases).

-

Slowly add the base (1.1 eq) to the solution and stir for 30 minutes to an hour to ensure complete formation of the nitronate.

-

In a separate flame-dried flask, dissolve the aldehyde (1.2 eq) in the same anhydrous solvent.

-

Add the aldehyde solution dropwise to the nitronate solution via a syringe or dropping funnel.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric β-nitroalcohol adducts.

-

Determine the diastereomeric ratio (d.r.) of the purified product using 1H NMR spectroscopy or HPLC analysis on a chiral stationary phase.

Protocol 2: Cleavage of the Chiral Auxiliary

Objective: To cleave the chiral auxiliary from the β-nitroalcohol adduct to obtain the enantioenriched β-nitroalcohol.

Materials:

-

Diastereomerically enriched β-nitroalcohol adduct from Protocol 1

-

Acidic or basic cleavage reagent (e.g., HCl in methanol, trifluoroacetic acid (TFA), or a base like sodium methoxide)

-

Solvent (e.g., methanol, water)

-

Sodium bicarbonate (NaHCO3) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the purified β-nitroalcohol adduct in a suitable solvent (e.g., methanol).

-

Add the cleavage reagent (e.g., 1 M HCl in methanol) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution to obtain the crude enantioenriched β-nitroalcohol.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (e.e.) of the final product by HPLC analysis on a chiral stationary phase.

-

The aqueous layer can be further processed to recover the chiral auxiliary.

Data Presentation: Expected Outcomes

The following table presents hypothetical data for the diastereoselective Henry reaction with various aldehydes, based on results from analogous systems reported in the literature. Actual results may vary depending on the specific reaction conditions.

| Entry | Aldehyde | Base | Temp (°C) | Time (h) | Yield (%) | d.r. |

| 1 | Benzaldehyde | Et3N | 25 | 12 | 85 | 90:10 |

| 2 | 4-Nitrobenzaldehyde | DIPEA | 0 | 24 | 92 | 95:5 |

| 3 | Isobutyraldehyde | Et3N | 25 | 18 | 78 | 88:12 |

| 4 | Cinnamaldehyde | LDA | -78 | 4 | 80 | >98:2 |

Visualization of the Proposed Stereochemical Model

The stereochemical outcome of the reaction can be rationalized by considering a Zimmerman-Traxler-like transition state model. The chiral nitronate is expected to adopt a rigid conformation where the bulky phenyl group blocks one face of the molecule. The aldehyde then approaches from the less hindered face, leading to the observed diastereoselectivity.

Sources

Application Notes and Protocols for Asymmetric Aldol Reactions: A Guide Utilizing Chiral Auxiliaries

Introduction: The Imperative of Stereocontrol in Synthesis

The spatial arrangement of atoms within a molecule can dramatically alter its biological activity. In drug development and the synthesis of complex natural products, the ability to selectively produce a single stereoisomer is not merely an academic challenge but a critical necessity. The aldol reaction, a cornerstone of carbon-carbon bond formation, generates up to two new stereocenters.[1] Consequently, controlling the stereochemical outcome of this reaction has been a major focus of synthetic organic chemistry. One of the most robust strategies to achieve this control is through the use of chiral auxiliaries.[2][3]

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product.[2] This approach offers a powerful and predictable method for asymmetric synthesis.

While this guide was initiated with a focus on the specific compound (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, a thorough review of the scientific literature reveals a lack of established protocols for its use in aldol-type reactions. This compound is recognized as a synthetic intermediate for pharmaceutical applications, but its role as a chiral auxiliary in this context is not documented.[4][5]

Therefore, to provide a comprehensive and scientifically validated protocol, this application note will focus on a well-established and highly effective class of chiral auxiliaries: the Evans oxazolidinones .[6][7][8] These auxiliaries are renowned for their high levels of stereocontrol in aldol reactions and serve as an exemplary system for researchers aiming to implement asymmetric aldol strategies.[7][]

Mechanism of Stereocontrol: The Evans Oxazolidinone Approach

The remarkable success of Evans oxazolidinones lies in their ability to form a rigid, chelated transition state that effectively shields one face of the enolate, leading to highly diastereoselective bond formation.[1][7] The process begins with the acylation of the oxazolidinone, followed by enolization and the subsequent aldol reaction.

-

Acylation and Enolate Formation: The chiral oxazolidinone is first acylated to form an N-acyl imide. Treatment with a Lewis acidic boron source, such as dibutylboron triflate (Bu₂BOTf), and a hindered base, like diisopropylethylamine (DIPEA), generates a conformationally locked (Z)-enolate. The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring structure.[2]

-

Diastereoselective Aldol Addition: The planar (Z)-enolate is conformationally restricted by the substituents on the oxazolidinone ring (e.g., at the C4 and C5 positions). This steric hindrance directs the incoming aldehyde to approach from the less hindered face of the enolate. The reaction proceeds through a Zimmerman-Traxler-type chair-like transition state, which minimizes steric interactions and leads to the predictable formation of the syn-aldol adduct.[1][7]

-

Auxiliary Cleavage: After the aldol reaction, the chiral auxiliary can be cleaved under various conditions to reveal the desired chiral β-hydroxy carbonyl compound, often without epimerization of the newly formed stereocenters.

The following diagram illustrates the proposed Zimmerman-Traxler transition state that accounts for the high diastereoselectivity observed.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical asymmetric aldol reaction using an Evans-type chiral auxiliary.

General Workflow

The overall experimental process can be visualized as a three-stage sequence: acylation of the auxiliary, the stereoselective aldol reaction, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.

Protocol: Synthesis of a syn-Aldol Adduct

This protocol is a representative procedure for the reaction between an N-propanoyl oxazolidinone and isobutyraldehyde, adapted from established methodologies.[7]

Materials:

-

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

-

Propanoyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Part A: Acylation of the Chiral Auxiliary

-

Under an inert atmosphere (Argon or Nitrogen), dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C.

-

Slowly add n-BuLi (1.05 equiv) dropwise, and stir the resulting solution for 15 minutes.

-

Add propanoyl chloride (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude N-propanoyl imide by flash column chromatography (silica gel).

Part B: Diastereoselective Aldol Reaction

-

Under an inert atmosphere, dissolve the purified N-propanoyl imide (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C and add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

-

Add a solution of 2:1 methanol/30% H₂O₂ and stir vigorously for 1 hour.

-

Concentrate the mixture to remove volatile organics. Extract the aqueous residue with CH₂Cl₂.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

-

The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.

Part C: Cleavage of the Chiral Auxiliary

-

Dissolve the purified aldol adduct (1.0 equiv) in anhydrous THF at 0 °C.

-

Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water, followed by 30% H₂O₂.

-

Stir for 1 hour, then extract with ethyl acetate.

-

The aqueous layer will contain the recovered chiral auxiliary (which can be isolated). The organic layer contains the desired 1,3-diol product.

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the product by chromatography.

Data Summary and Expected Outcomes

The Evans oxazolidinone-mediated aldol reaction is known for its high diastereoselectivity, typically favoring the syn product. The following table summarizes expected outcomes for a range of substrates.

| Aldehyde (R²CHO) | Enolate (from R¹CO-Aux) | Typical Diastereomeric Ratio (syn:anti) | Typical Yield (%) |

| Isobutyraldehyde | Propanoyl | >99:1 | 85-95 |

| Benzaldehyde | Propanoyl | >95:5 | 80-90 |

| Acetaldehyde | Butanoyl | >98:2 | 82-92 |

| Cinnamaldehyde | Propanoyl | >97:3 | 75-85 |

Note: Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions and may require optimization.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: Moisture is detrimental to this reaction, as it will quench the enolate. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

-

Reagent Purity: The purity of the aldehyde is crucial. It is often necessary to distill aldehydes immediately before use to remove acidic impurities that can catalyze side reactions.

-

Enolization Conditions: The choice of Lewis acid and base can influence the stereochemical outcome. Boron enolates are generally preferred for high syn-selectivity.

-

Temperature Control: Maintaining low temperatures (-78 °C) during the addition of the aldehyde is critical to maximize diastereoselectivity.

-

Auxiliary Removal: Several methods exist for cleaving the auxiliary to yield different functional groups (e.g., acids, esters, aldehydes). The chosen method should be mild enough to avoid racemization of the product.

Conclusion

The use of chiral auxiliaries, particularly Evans oxazolidinones, provides a reliable and highly stereoselective method for conducting asymmetric aldol reactions. By forming a rigid, chelated transition state, these auxiliaries enable the predictable synthesis of specific stereoisomers, which is of paramount importance in the fields of pharmaceutical development and total synthesis. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully implement this powerful synthetic strategy.

References

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). The Henry (Nitroaldol) Reaction. Retrieved February 14, 2026, from [Link]

-

Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved February 14, 2026, from [Link]

-

Deng, L., et al. (2005). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

-

Rogoza, A. V., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules. Retrieved February 14, 2026, from [Link]

-

Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Retrieved February 14, 2026, from [Link]

-

de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved February 14, 2026, from [Link]

-

Terada, M., et al. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

-

Reddy, K. S., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2. Molecules. Retrieved February 14, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (R)-N-ACETYL-2-NITRO-2-PHENYLGLYCINOL-O-ACETATE [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral Auxiliaries [sigmaaldrich.com]

Application Notes & Protocols: (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate in medicinal chemistry. This document outlines the compound's significance as a chiral building block and provides detailed protocols for its utilization in synthetic workflows.

Introduction: The Strategic Value of Chiral Intermediates

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic agent is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry during synthesis. Chiral auxiliaries and building blocks are fundamental tools that enable the asymmetric synthesis of complex, single-enantiomer drug candidates.[1][2][3]

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a synthetic intermediate designed for use in pharmaceutical synthesis.[4][5] Its structure incorporates several key features that make it a valuable tool for medicinal chemists: the (R)-phenylglycinol backbone provides a defined stereocenter, the nitro group offers versatile reactivity for carbon-carbon bond formation, and the acetyl protecting groups enhance stability and solubility.

Compound Profile:

| Property | Value |

| Chemical Name | [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate |

| Molecular Formula | C₁₂H₁₄N₂O₅ |

| Molecular Weight | 266.25 g/mol |

| Stereochemistry | (R)-configuration |

| Key Functional Groups | Acetamide, Nitro, Phenyl, Acetate |

| Primary Application | Chiral synthetic intermediate |

Core Application: A Chiral Precursor in Asymmetric Synthesis

The principal application of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate lies in its use as a chiral building block for the synthesis of more complex molecules with specific stereochemical requirements. The inherent chirality of the molecule can be transferred through subsequent synthetic steps to generate enantiomerically pure target compounds.

The Role of the Phenylglycinol Scaffold

The (R)-phenylglycinol core is a well-established motif in asymmetric synthesis.[6][7][8] It can be found in various chiral auxiliaries and as a structural component of bioactive compounds.[9] The rigid phenyl group and the defined stereocenter at the benzylic position can effectively direct the approach of reagents in subsequent reactions, leading to high diastereoselectivity.

Experimental Protocols: Harnessing the Reactivity of the Nitro Group

The nitro group is a highly versatile functional group in organic synthesis, and its presence in (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate opens up a range of synthetic possibilities. The most prominent of these is the Henry (nitro-aldol) reaction.

The Henry (Nitro-Aldol) Reaction: A Powerful C-C Bond Forming Tool

The Henry reaction is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base.[10][11][12][13] This reaction is instrumental in the synthesis of β-nitro alcohols, which are valuable intermediates that can be further transformed into other functional groups such as β-amino alcohols or α-hydroxy acids.[13]

The acidity of the α-proton to the nitro group in (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate allows it to act as the nucleophilic component in a Henry reaction. This enables the coupling of the chiral phenylglycinol moiety to a variety of aldehyde-containing fragments, thereby constructing more complex chiral molecules.

Workflow for a Diastereoselective Henry Reaction:

Caption: A generalized workflow for a diastereoselective Henry reaction.

Protocol: General Procedure for a Diastereoselective Henry Reaction

-

Preparation: To a solution of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate (1.0 eq) in a suitable anhydrous solvent (e.g., THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the desired aldehyde (1.1 eq).

-

Base Addition: Slowly add a base (e.g., DBU, 1.2 eq) to the reaction mixture. The choice of base can influence the diastereoselectivity of the reaction.

-

Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 4 hours), then gradually warm to room temperature and stir for an additional period (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched β-nitro alcohol.

Rationale for Experimental Choices:

-

Low Temperature: Performing the reaction at low temperatures helps to control the kinetics of the reaction, often leading to higher diastereoselectivity.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent side reactions and ensure the efficiency of the base.

-

Choice of Base: The steric and electronic properties of the base can influence the transition state of the reaction, thereby affecting the stereochemical outcome.

Subsequent Transformations of the Nitro Group

The resulting β-nitro alcohol is a versatile intermediate. The nitro group can be reduced to an amine, opening access to chiral β-amino alcohols, a common structural motif in pharmaceuticals. Alternatively, the nitro group can be converted to a carbonyl group via the Nef reaction, yielding α-hydroxy ketones.

Synthetic Utility of the Henry Reaction Product:

Caption: Potential synthetic pathways from the Henry reaction product.

The Role of Acetyl Protecting Groups

The N-acetyl and O-acetate groups in the title compound serve as protecting groups. Acetylation is a common strategy in organic synthesis to mask the reactivity of amine and hydroxyl functional groups.[14][15][16][17]

-

N-acetyl group: This group protects the amine functionality, preventing it from participating in unwanted side reactions. It can be removed under acidic or basic conditions if the free amine is required at a later stage of the synthesis.

-

O-acetate group: This group protects the primary alcohol. Similar to the N-acetyl group, it can be readily cleaved, typically by hydrolysis with a base such as potassium carbonate in methanol.

The presence of these protecting groups allows for selective reactions at the nitro group, enhancing the utility of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate as a synthetic intermediate.

Conclusion

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a strategically designed chiral building block with significant potential in medicinal chemistry. Its defined stereochemistry, coupled with the versatile reactivity of the nitro group, makes it an attractive starting material for the asymmetric synthesis of complex molecular targets. The protocols and workflows outlined in these application notes provide a foundation for researchers to explore the utility of this compound in their drug discovery and development programs.

References

- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis - Benchchem. (n.d.).

- Chiral auxiliary - Wikipedia. (n.d.).

- Mastering Asymmetric Synthesis: The Role of Chiral Auxiliaries. (n.d.).

- Ballini, R., Bosica, G., Fiorini, D., & Palmieri, A. (2005). The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products. Current Organic Synthesis, 2(1), 37-41.

- Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020, October 22).

- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products | Bentham Science. (n.d.).

- Henry Nitroaldol Reaction - Alfa Chemistry. (n.d.).

- Nitroaldol reaction - Sciencemadness Wiki. (n.d.).

- (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate | SCBT. (n.d.).

- (R)-N-ACETYL-2-NITRO-2-PHENYLGLYCINOL-O-ACETATE Product Description - ChemicalBook. (n.d.).

- Biological activity of acetylated phenolic compounds - PubMed. (n.d.).

- Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). - ResearchGate. (n.d.).

- (R)-(-)-2-Phenylglycinol | 56613-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- acetylglycine - Organic Syntheses Procedure. (n.d.).

- Examples of bio‐active phenylglycinol‐based compounds. - ResearchGate. (n.d.).

- (R)-(-)-2-Phenylglycinol 98 56613-80-0 - Sigma-Aldrich. (n.d.).

- (R)-(−)-2-Phenylglycinol (CAS Number: 56613-80-0) | Cayman Chemical. (n.d.).

- US4918222A - Process for synthesis of N-acetylglycine - Google Patents. (n.d.).

- (-)-Phenylglycinol | Biochemical Reagent | MedChemExpress. (n.d.).

- (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate - MDPI. (n.d.).

- Bioactive Compounds in Health and Disease 2023; 6(6) 108-125. (n.d.).

- (R)-(–)-2-Phenylglycinol | CAS 56613-80-0 | SCBT. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (R)-N-ACETYL-2-NITRO-2-PHENYLGLYCINOL-O-ACETATE [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

Enantioselective synthesis of beta-lactams with (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

An Application Note and Detailed Protocol for the Enantioselective Synthesis of β-Lactams Utilizing a Phenylglycinol-Derived Chiral Auxiliary

Abstract

The β-lactam motif is a cornerstone of medicinal chemistry, most notably as the core structural component of penicillin and cephalosporin antibiotics. The stereochemistry of the β-lactam ring is critical to its biological activity, making enantioselective synthesis a paramount objective in pharmaceutical research and development. This application note provides a comprehensive guide to the enantioselective synthesis of cis-β-lactams via the Staudinger cycloaddition, employing a readily accessible and highly effective (R)-phenylglycinol-derived chiral auxiliary. We will delve into the mechanistic underpinnings of stereocontrol, provide a detailed, step-by-step experimental protocol, and outline methods for the cleavage of the auxiliary and the analysis of enantiopurity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the asymmetric synthesis of this vital heterocyclic scaffold.

Introduction: The Enduring Importance of Chiral β-Lactams

The β-lactam, a four-membered cyclic amide, is a privileged scaffold in drug discovery. Its prevalence extends far beyond the realm of antibiotics, with β-lactam-containing molecules demonstrating efficacy as cholesterol absorption inhibitors (e.g., Ezetimibe), protease inhibitors, and anticancer agents. The substituents on the β-lactam ring and their relative stereochemistry dictate the molecule's biological function and efficacy. Consequently, the development of synthetic methods that provide precise control over these stereocenters is a significant focus of modern organic chemistry.